3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid
Description
3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid is a brominated aromatic carboxylic acid characterized by two 2-bromophenyl substituents: one at the third carbon of the propanoic acid backbone and another as a methyl group on the second carbon. This structural complexity imparts unique physicochemical properties, including increased molecular weight (~411.1 g/mol) and enhanced hydrophobicity compared to simpler analogs.
Properties
IUPAC Name |
3-(2-bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2O2/c17-14-7-3-1-5-11(14)9-13(16(19)20)10-12-6-2-4-8-15(12)18/h1-8,13H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZQZUMWPVGWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC2=CC=CC=C2Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid typically involves the following steps:
Bromination: The starting material, phenylpropanoic acid, undergoes bromination to introduce bromine atoms at the desired positions on the phenyl rings.
Friedel-Crafts Alkylation: The brominated phenylpropanoic acid is then subjected to Friedel-Crafts alkylation to attach the bromophenylmethyl group to the propanoic acid backbone.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale bromination and alkylation reactions, often using catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other functional groups.
Substitution: The bromine atoms can be substituted with other groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Organic Synthesis
3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid serves as a versatile building block in organic synthesis. Its bromine substituents allow for various substitution reactions, making it useful in the creation of more complex molecules.
Table 1: Common Reactions Involving 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution Reactions | Bromine can be replaced with other functional groups | Amino acids, phenolic compounds |
| Coupling Reactions | Forms biaryl compounds through coupling | Various biaryl derivatives |
| Reduction Reactions | Reduction of bromine to form phenolic compounds | Hydroxylated derivatives |
Research has indicated potential biological activities for this compound, particularly in the field of medicinal chemistry. Studies have shown that it may exhibit:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Activity : Investigations into its role as an anticancer agent are ongoing, focusing on its ability to inhibit tumor growth.
Case Study Example : A study published in Synthetic Communications demonstrated the synthesis of various derivatives of 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid and their evaluation for biological activity against cancer cell lines, showing promising results in inhibiting cell proliferation .
Pharmaceutical Applications
The compound is being explored for potential therapeutic applications, particularly in drug development. Its structural features make it an interesting candidate for designing new pharmaceuticals targeting specific biological pathways.
Drug Development
Research is ongoing to evaluate its effectiveness as a precursor in the synthesis of bioactive molecules that could lead to new drug formulations.
Table 2: Potential Drug Formulations Using 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid
| Drug Target | Proposed Mechanism | Status |
|---|---|---|
| Cancer Cells | Inhibition of cell division | Preclinical studies |
| Bacterial Infections | Disruption of bacterial cell wall synthesis | Ongoing research |
Industrial Applications
In the industrial sector, 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid is utilized for synthesizing complex organic compounds and materials. Its unique properties allow for large-scale production processes that enhance yield and purity.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-(3-Bromophenyl)-2-methylpropanoic Acid (CAS: Not provided)
- Structure : A methyl group at C2 and a 3-bromophenyl group at C2.
- Key Differences: The bromine substituent is at the para position (C3) on the phenyl ring, unlike the ortho position in the target compound.
3-(3-Bromo-2-fluorophenyl)propanoic Acid (CAS: 1261814-91-8)
- Structure : A fluorine atom at C2 and bromine at C3 on the phenyl ring.
- Key Differences: Fluorine’s electronegativity increases acidity (pKa ~2.8 estimated) compared to purely brominated analogs.
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
- Structure : An ethyl group at C4 and bromine at C3 on the phenyl ring.
- Key Differences : The ethyl group introduces steric bulk and lipophilicity, raising the boiling point (estimated bp >200°C) compared to the target compound. This may reduce crystallinity due to disrupted packing .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Acidity (pKa) |
|---|---|---|---|---|
| Target Compound | ~411.1 | >250 (estimated) | Low in water; soluble in DMSO | ~2.5–3.0 |
| 2-(3-Bromophenyl)propanoic acid | 229.07 | 200–210 | Slightly soluble in water | ~3.2–3.5 |
| 3-(3-Bromo-2-fluorophenyl)propanoic acid | 247.06 | 220–230 | Soluble in ethanol, acetone | ~2.8–3.1 |
| 2-Bromo-2-methylpropanoic acid | 167.01 | 200 | Soluble in alcohol, ether | ~2.9 |
Notes:
- The target compound’s dual bromine substituents lower solubility in aqueous media compared to mono-brominated analogs .
- Acidity trends correlate with electron-withdrawing effects: fluorine > bromine > hydrogen .
Crystallographic and Intermolecular Interactions
- Crystal Packing : Analogs like 2-methyl-3-(3-methylphenyl)acrylic acid form centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif) . The target compound’s bulky substituents may disrupt such packing, reducing crystallinity.
- π–π Interactions: Brominated phenyl rings in analogs exhibit π–π stacking (e.g., centroid distances ~3.0–3.4 Å in ).
Biological Activity
3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid, also known as a derivative of bromophenyl propanoic acids, has garnered attention for its potential biological activities. This compound features two bromophenyl groups, which are known to enhance biological efficacy through various mechanisms. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data and findings from diverse sources.
- Molecular Formula : C16H14Br2O2
- Molecular Weight : 364.19 g/mol
- CAS Number : 12226094
- Structure : The compound consists of a propanoic acid backbone with two bromophenyl substituents.
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of brominated phenyl compounds. The presence of bromine atoms is often associated with increased antimicrobial activity due to their ability to disrupt bacterial cell membranes.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid | 0.0195 | E. coli |
| Other derivatives | 0.0048 - 0.039 | Bacillus mycoides, C. albicans |
Research indicates that the compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong efficacy against common pathogens such as E. coli and Bacillus mycoides .
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity:
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid | 0.0048 | C. albicans |
| Other derivatives | 0.0098 - 0.039 | Fusarium oxysporum |
The compound demonstrates potent antifungal effects against various fungal strains, particularly Candida albicans , indicating its potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
Recent studies have explored the anticancer properties of brominated compounds, highlighting their ability to induce apoptosis in cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer).
- Findings : The compound showed significant growth inhibition and induced apoptosis in these cell lines, suggesting a potential role in cancer treatment strategies .
Case Studies
- Study on Antibacterial Properties : A study conducted on various brominated compounds revealed that those with multiple halogen substituents exhibited enhanced antibacterial activity compared to their non-brominated counterparts. The study specifically noted that the presence of two bromine atoms in the structure of 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid significantly increased its potency against E. coli and other pathogens .
- Antifungal Efficacy Evaluation : Another research effort focused on evaluating the antifungal properties of this compound against clinical isolates of C. albicans and found that it effectively inhibited fungal growth at low concentrations, making it a candidate for further pharmacological development .
Q & A
Basic: What are the standard synthetic routes for preparing 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid?
Methodological Answer:
Synthesis typically involves multi-step strategies, including bromination, coupling, and deprotection. A common approach is:
Bromination: Introduce bromine to phenyl precursors using brominating agents (e.g., Br₂ or NBS) under catalytic conditions (e.g., FeBr₃) .
Coupling: Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives (e.g., 2-bromophenylboronic acid) to link aromatic groups .
Protection/Deprotection: Protect reactive groups (e.g., carboxylic acid) using tert-butoxycarbonyl (Boc) or methyl esters, followed by acidic/alkaline hydrolysis to yield the final product .
Key Reaction Conditions:
- Anhydrous solvents (THF, DCM) under inert atmospheres (N₂/Ar) to prevent side reactions .
- Catalysts: Pd for cross-coupling; Zn for reduction steps .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine position) and stereochemistry. Aromatic protons appear in δ 7.0–8.0 ppm, while methylene/methyl groups resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS): Verify molecular weight (expected for C₁₆H₁₃Br₂O₂: ~427.92 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structure and confirm spatial arrangement of bromophenyl groups .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility and reaction rates .
- Catalyst Loading: Reduce Pd catalyst to 0.5–2 mol% to minimize metal contamination while maintaining efficiency .
- Temperature Control: Conduct bromination at 0–5°C to suppress polybromination by-products .
- Workup Strategies: Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
